Cas no 7652-89-3 (5-Oxo-L-prolyl-L-proline)

5-Oxo-L-prolyl-L-proline structure
5-Oxo-L-prolyl-L-proline structure
Product Name:5-Oxo-L-prolyl-L-proline
CAS No:7652-89-3
MF:C10H14N2O4
MW:226.229162693024
CID:537630
PubChem ID:13306589
Update Time:2025-04-24

5-Oxo-L-prolyl-L-proline Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 5-oxo-L-prolyl-
    • (2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
    • SCHEMBL8689952
    • pyroglutamyl-proline
    • DTXSID40536030
    • ((S)-5-Oxopyrrolidine-2-carbonyl)-L-proline
    • starbld0036616
    • Pyr-Pro-OH
    • 7652-89-3
    • AKOS025633682
    • 5-Oxo-L-prolyl-L-proline
    • PFEJJYZYEFRQEA-BQBZGAKWSA-N
    • Inchi: 1S/C10H14N2O4/c13-8-4-3-6(11-8)9(14)12-5-1-2-7(12)10(15)16/h6-7H,1-5H2,(H,11,13)(H,15,16)/t6-,7-/m0/s1
    • InChI Key: PFEJJYZYEFRQEA-BQBZGAKWSA-N
    • SMILES: O=C([C@@H]1CCC(N1)=O)N1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 226.09542
  • Monoisotopic Mass: 226.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • PSA: 86.71

5-Oxo-L-prolyl-L-proline Pricemore >>

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Additional information on 5-Oxo-L-prolyl-L-proline

L-Proline and 5-Oxo-L-Prolyl: A Comprehensive Overview

L-Proline, with the CAS number 7652-89-3, is a naturally occurring amino acid that plays a critical role in various biological processes. It is classified as a non-essential amino acid, meaning it can be synthesized by the human body. However, its importance in metabolic pathways and cellular functions cannot be overstated. L-Proline is unique due to its cyclic secondary amine structure, which gives it distinct properties compared to other amino acids. This structure allows it to participate in a wide range of biochemical reactions, making it a key component in the synthesis of collagen, the most abundant protein in the human body.

Recent studies have highlighted the role of L-Proline in cellular energy metabolism. Researchers have found that it serves as a critical substrate for the production of ATP, particularly under conditions of metabolic stress. This discovery has opened new avenues for understanding its role in energy homeostasis and its potential applications in treating metabolic disorders such as diabetes and obesity. Additionally, L-Proline has been shown to modulate the activity of key enzymes involved in lipid metabolism, further underscoring its importance in maintaining overall metabolic health.

The compound 5-Oxo-L-Prolyl represents an oxidized derivative of L-Proline. This form is particularly interesting due to its involvement in oxidative stress responses and its potential therapeutic applications. Recent research has demonstrated that 5-Oxo-L-Prolyl can act as a signaling molecule, influencing cellular responses to oxidative damage. This has led to investigations into its potential use as an antioxidant agent or as a component in drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In the field of biochemistry, both L-Proline and 5-Oxo-L-Prolyl have been extensively studied for their roles in protein synthesis and post-translational modifications. L-Proline is known to influence the folding and stability of proteins, which is crucial for their proper function. The presence of proline residues in proteins often imparts structural rigidity, which is essential for enzymatic activity and molecular recognition processes. Recent advancements in proteomics have enabled researchers to map the distribution of proline residues across various proteins, providing deeper insights into their functional roles.

From a therapeutic standpoint, both compounds have shown promise in drug development. L-Proline derivatives are being explored as potential agents for treating collagen-related disorders, such as Ehlers-Danlos syndrome, where defective collagen synthesis leads to connective tissue abnormalities. Similarly, 5-Oxo-L-Prolyl has been investigated for its potential anti-inflammatory properties, with studies suggesting it may inhibit pro-inflammatory cytokines and reduce tissue damage in inflammatory conditions.

The application of these compounds extends beyond medicine into the fields of nutrition and cosmetics. In nutrition, L-Proline is often included in dietary supplements aimed at promoting skin health and wound healing due to its role in collagen synthesis. In cosmetics, it is used in anti-aging products to enhance skin elasticity and reduce wrinkles. The demand for natural and bioactive ingredients has driven innovation in this sector, with researchers focusing on optimizing delivery systems to enhance the efficacy of these compounds.

Recent technological advancements have also facilitated the large-scale production of both L-Proline and 5-Oxo-L-Prolyl through fermentation processes using genetically engineered microorganisms. This has significantly reduced production costs and increased accessibility for both research and commercial applications. The development of novel fermentation strategies has also improved yield rates, making these compounds more viable for industrial use.

In conclusion, L-Proline (CAS No: 7652-89-3) and its derivative 5-Oxo-L-Prolyl are indispensable molecules with diverse applications across multiple scientific disciplines. Their roles in metabolism, protein synthesis, and therapeutic development continue to be explored through cutting-edge research methodologies. As our understanding of these compounds deepens, their potential to address unmet medical needs and improve quality of life becomes increasingly apparent.

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